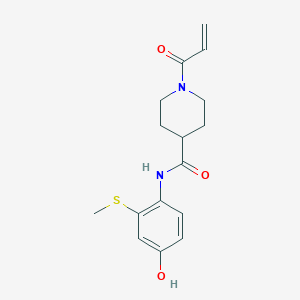

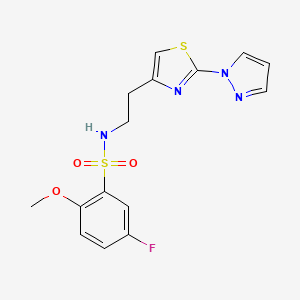

![molecular formula C22H25N3O2S B2687750 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline CAS No. 478081-68-4](/img/structure/B2687750.png)

4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline structure, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, containing a quinoline core with dimethyl groups at the 4 and 8 positions, a piperazino group at the 2 position, and a 4-methylphenylsulfonyl group attached to the piperazino group.Aplicaciones Científicas De Investigación

CNS Disorders and Receptor Antagonism

Research on derivatives of 3-(phenylsulfonyl)quinoline, which share structural similarities with 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline, has indicated their potential for treating CNS disorders through 5-HT6 receptor antagonism. The antagonist activity against 5-HT6 receptors, relevant for cognitive and neuropsychiatric disorders, is influenced by substituents at the 4 and 8 positions on the quinoline molecule, highlighting the importance of structural modifications for enhanced activity. Specifically, compounds with tertiary nitrogen atoms or piperazine fragments show promise due to their receptor activity spectrum, offering a pathway for developing high-efficacy drugs for CNS disorders (Ivachtchenko et al., 2015).

Anticancer Potential

The anticancer properties of 4-aminoquinoline derivatives, particularly those incorporating the sulfonyl group, have been explored through the synthesis and cytotoxic evaluation against various cancer cell lines. One such compound, demonstrating significant efficacy across a range of cancers with minimal doses required compared to non-cancer cells, suggests a targeted approach that may reduce toxicity to normal cells. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, offering insights into the development of safer and effective anticancer agents (Solomon et al., 2019).

Sorbitol Dehydrogenase Inhibition

The synthesis of 4-[4-(N, N-dimethylsulfamoyl)piperazin-1-yl]-quinolines and their evaluation as potential inhibitors of sorbitol dehydrogenase highlight another area of research application. These compounds, by targeting sorbitol dehydrogenase, could contribute to therapeutic strategies for conditions where the polyol pathway plays a critical role, such as diabetic complications (Depreux et al., 2000).

Propiedades

IUPAC Name |

4,8-dimethyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-16-7-9-19(10-8-16)28(26,27)25-13-11-24(12-14-25)21-15-18(3)20-6-4-5-17(2)22(20)23-21/h4-10,15H,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHULLOGBRKSGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2687673.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2687682.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)

![(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2687684.png)

![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)

![6-Ethyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2687687.png)